N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide is a complex organic compound that features a cyanocyclopentyl group, a pyrrolidine-1-sulfonyl group, and a phenylaminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions. The pyrrolidine-1-sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and pyrrolidine. The final step involves coupling the cyanocyclopentyl intermediate with the sulfonylated pyrrolidine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and amide functionalities are relevant.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and amide groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)-2-{[3-(piperidin-1-ylsulfonyl)phenyl]amino}acetamide
- N-(1-cyanocyclopentyl)-2-{[3-(morpholin-1-ylsulfonyl)phenyl]amino}acetamide
Uniqueness
N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide is unique due to the presence of the pyrrolidine-1-sulfonyl group, which can impart specific chemical and biological properties. This group can influence the compound’s solubility, stability, and interactions with biological targets, making it distinct from similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-pyrrolidin-1-ylsulfonylanilino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c19-14-18(8-1-2-9-18)21-17(23)13-20-15-6-5-7-16(12-15)26(24,25)22-10-3-4-11-22/h5-7,12,20H,1-4,8-11,13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDFGZOPHYLZIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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